![molecular formula C10H9NO4 B12879864 Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles These compounds are known for their unique structural features and diverse chemical reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can then be formylated to obtain the desired compound .
Another method involves the use of phase-transfer catalysis conditions to obtain 6-methyl and 6-benzyl derivatives. The formylation of these derivatives results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and phase-transfer catalysis can be applied to scale up the production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
Wirkmechanismus
The mechanism of action of methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group and the aromatic rings may play a role in binding to biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate: Lacks the formyl group.
Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a cyano group instead of a formyl group.
Methyl 2-(5’-tetrazolyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a tetrazolyl group instead of a formyl group
Uniqueness
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methyl 2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-11-8(10(13)14-2)4-6-3-7(5-12)15-9(6)11/h3-5H,1-2H3 |
InChI-Schlüssel |
LGGRMRCDPKSXKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1OC(=C2)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


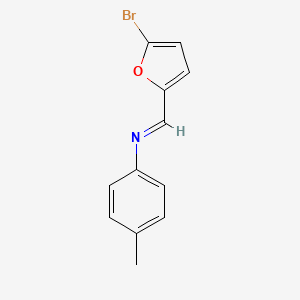
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)

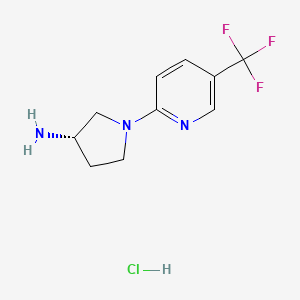
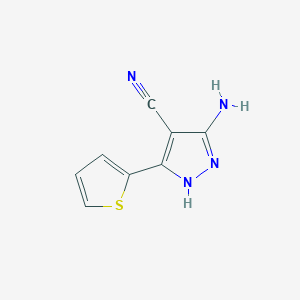
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
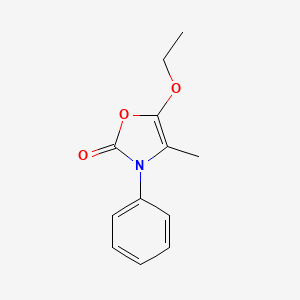

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
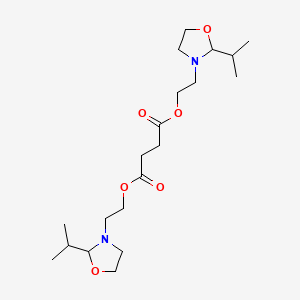
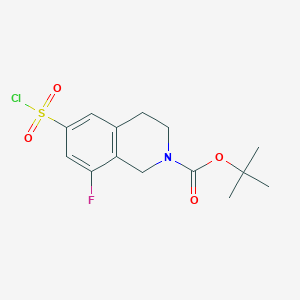
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
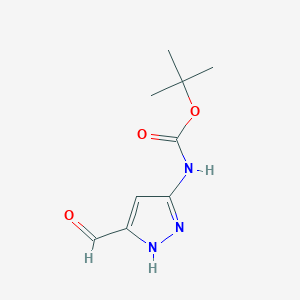
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
